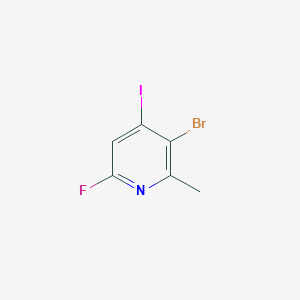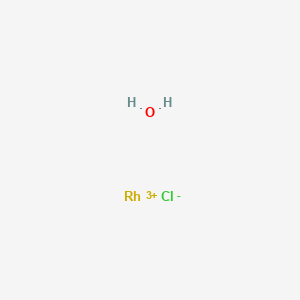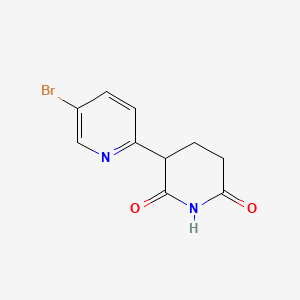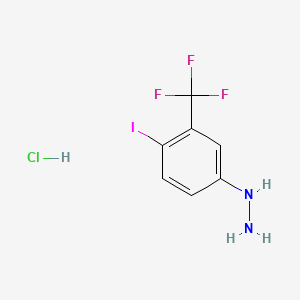
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H7ClF3IN2 and a molecular weight of 338.5 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydrazine moiety attached to a phenyl ring. It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-iodo-3-(trifluoromethyl)aniline.
Hydrazine Formation: The aniline derivative is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine compound.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The hydrazine moiety can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor for drug development.
Material Science: It is used in the functionalization of materials, such as graphene oxide, to impart specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the iodine atom and has different reactivity and applications.
1-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride: This compound has a bromine atom instead of iodine, leading to variations in its chemical properties and reactivity.
Properties
Molecular Formula |
C7H7ClF3IN2 |
|---|---|
Molecular Weight |
338.49 g/mol |
IUPAC Name |
[4-iodo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F3IN2.ClH/c8-7(9,10)5-3-4(13-12)1-2-6(5)11;/h1-3,13H,12H2;1H |
InChI Key |
RUDIWEOBKUXNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


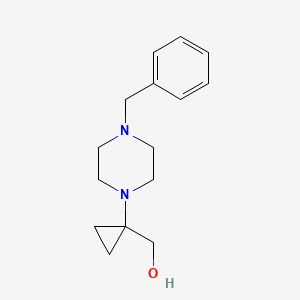
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
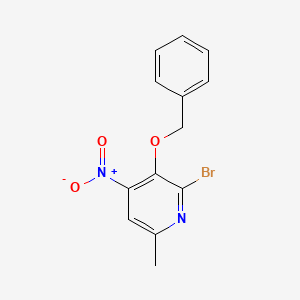
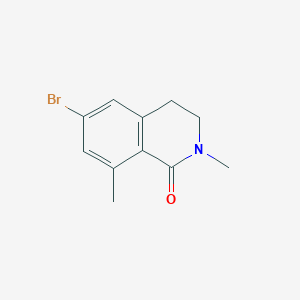
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)

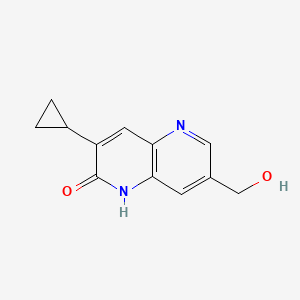
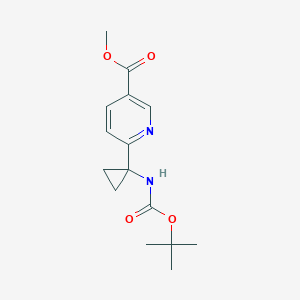

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
